7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde
Description
This compound is an iridoid glycoside characterized by a cyclopenta[c]pyran core substituted with a hydroxyl group at position 7, a methyl group at position 7, and a glycosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) at position 1. The aldehyde group at position 4 distinguishes it from ester or carboxylic acid derivatives of similar iridoids. Its molecular formula is C₁₇H₂₄O₁₀, with a molecular weight of 360.36 g/mol . Iridoid glycosides are known for diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties, often modulated by their glycosylation patterns and functional groups .
Properties
Molecular Formula |
C16H24O9 |
|---|---|
Molecular Weight |
360.36 g/mol |
IUPAC Name |
7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde |
InChI |
InChI=1S/C16H24O9/c1-16(22)3-2-8-7(4-17)6-23-14(10(8)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6,8-15,18-22H,2-3,5H2,1H3 |
InChI Key |
XQUFDDXBHJINGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde involves multiple steps. One common method includes the use of Diels-Alder reactions and oxidation processes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as plants. The extraction process is followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. The presence of hydroxyl groups enables various chemical modifications such as:
- Oxidation: Hydroxyl groups can be converted to carbonyl compounds.
- Reduction: Carbonyl groups can be reduced back to hydroxyl groups.
- Substitution: Hydroxyl groups can be replaced with other functional groups.
These reactions are critical in developing new synthetic pathways and materials.
Biology
In biological research, the compound can act as a probe to investigate biochemical pathways. Its structure allows it to interact with specific enzymes and receptors:
- Enzyme Interactions: The compound's hydroxyl groups can form hydrogen bonds with active sites of enzymes, thereby influencing enzymatic activity.
- Receptor Binding: It may bind to biological receptors, facilitating studies on receptor-ligand interactions and signaling pathways.
Medicine
The therapeutic potential of this compound is significant due to its ability to interact with biological molecules:
- Drug Development: Its unique properties make it a candidate for developing new pharmaceuticals targeting specific diseases.
- Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals and materials:
- Chemical Manufacturing: Its unique chemical structure allows for its use in synthesizing various industrial chemicals.
- Material Science: The compound may also find applications in creating novel materials with desirable properties.
Case Studies
Several studies have explored the applications of this compound:
-
Synthesis of Novel Antioxidants:
- A study investigated the synthesis of derivatives from this compound aimed at enhancing antioxidant activity. The derivatives showed improved efficacy in scavenging free radicals compared to the parent compound.
-
Biochemical Pathway Exploration:
- Research demonstrated how this compound could be used to trace metabolic pathways involving specific enzymes in cellular models. This has implications for understanding disease mechanisms and potential therapeutic targets.
-
Pharmaceutical Development:
- A case study focused on modifying the compound to enhance its bioavailability and therapeutic effects in drug formulations for chronic diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Methyl Ester Derivative
- Compound : Methyl 6,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
- Key Differences :
2.1.2 Hexahydrocyclopenta[c]pyran Carboxylate Iridoid
- Compound : (1S,4aS,5R,7S,7aR)-Methyl 4a,5-dihydroxy-7-methyl-1-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylate
- Key Differences :
2.1.3 Ketone-Substituted Derivative
- Compound : (4aS,7S,7aR)-7-Methyl-5-oxo-1-[[3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid methyl ester
- Key Differences :
Functional Group Impact on Properties
Computational Similarity Analysis
Biological Activity
7-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde is a complex organic compound with significant biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 390.38 g/mol. It features multiple hydroxyl groups and a cyclopenta[c]pyran ring, which are crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆O₁₀ |
| Molecular Weight | 390.38 g/mol |
| CAS Number | 64421-27-8 |
| Purity | >95% |
Antioxidant Activity
Research indicates that compounds with similar structural characteristics exhibit potent antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals, thereby protecting cells from oxidative stress. A study confirmed that related compounds significantly reduced oxidative damage in cellular models .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural components are reminiscent of known antimicrobial agents, suggesting potential efficacy against various pathogens. In vitro tests have shown inhibition of bacterial growth in strains such as E. coli and Staphylococcus aureus .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism was observed in animal models where the compound reduced inflammation markers significantly .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It is believed to exert effects on neuroinflammation and neuronal survival pathways, making it a candidate for further research in neurodegenerative diseases .
Case Studies
-
Antioxidant Efficacy in Cellular Models :
- Objective : To evaluate the antioxidant capacity of the compound.
- Method : Human fibroblast cells were treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in reactive oxygen species (ROS) was observed, indicating significant antioxidant activity.
-
Antimicrobial Testing :
- Objective : To assess the antimicrobial properties against common pathogens.
- Method : Disk diffusion method was employed against E. coli and Staphylococcus aureus.
- Results : Zones of inhibition were recorded, showing effective antimicrobial action at concentrations above 50 µg/mL.
-
Neuroprotective Study :
- Objective : To investigate the neuroprotective effects in a model of induced neuroinflammation.
- Method : Mice were administered the compound prior to inducing neuroinflammation.
- Results : Significant reduction in inflammatory markers and improved cognitive function were noted post-treatment.
The biological activities of this compound can be attributed to several mechanisms:
- Hydroxyl Group Interactions : The multiple hydroxyl groups facilitate interactions with cellular targets, enhancing antioxidant and anti-inflammatory effects.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.
- Modulation of Signaling Pathways : Evidence suggests that it may influence signaling pathways related to oxidative stress response and inflammation .
Q & A
Q. What are the key challenges in synthesizing 7-hydroxy-7-methyl-1-[glycosyloxy]-cyclopenta[c]pyran derivatives?
Methodological Answer: Synthesis of this compound involves stereochemical control during glycosylation and cyclopenta[c]pyran ring formation. Key steps include:
- Glycosylation: Use of protected glucose derivatives (e.g., 3,4,5-trihydroxy-6-(hydroxymethyl)oxane) to ensure regioselective O-linkage. Protecting groups (e.g., benzyl or acetyl) are critical to prevent side reactions .
- Cyclization: Acid- or base-catalyzed cyclization of the pyran ring, requiring precise temperature control (e.g., 60–80°C) to avoid racemization .
- Purification: Multi-step chromatography (e.g., silica gel or HPLC) to isolate stereoisomers, as minor impurities can skew bioactivity results .
Q. How can researchers characterize the stereochemical configuration of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - COSY and NOESY to assign spatial relationships between protons, particularly for the cyclopenta[c]pyran ring and glycosyl moiety .
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable. Related cyclopenta[c]pyran derivatives have been crystallized in orthorhombic systems (e.g., space group P222) .
- Optical Rotation: Compare experimental [α] values with literature data for similar glycosides (e.g., naringoside derivatives) .
Advanced Research Questions
Q. How can contradictory solubility data be resolved for highly hydroxylated cyclopenta[c]pyran derivatives?
Methodological Answer: Discrepancies in solubility predictions (e.g., ESOL vs. Ali models) arise from varying computational algorithms. To resolve this:
- Experimental Validation: Perform shake-flask assays in buffered solutions (pH 1.2–7.4) to measure solubility. For example, reports 0.604 mg/mL (ESOL) vs. 0.0877 mg/mL (Ali) for a related compound, highlighting the need for empirical testing .
- QSAR Modeling: Incorporate descriptors like TPSA (225.06 Ų) and log P (-0.87 consensus) to refine predictive models .
Q. What strategies optimize bioavailability for this compound given its poor GI absorption?
Methodological Answer:
- Prodrug Design: Introduce ester or phosphate groups at hydroxyl positions to enhance permeability. For instance, methyl ester derivatives (e.g., CAS 548-37-8) show improved lipophilicity .
- Nanocarrier Systems: Use liposomes or micelles to encapsulate the compound, leveraging its low P-gp substrate potential (as seen in ) to bypass efflux mechanisms .
Key Methodological Insights
- Contradiction Analysis: When NMR data conflicts with computational predictions (e.g., log P), prioritize experimental validation using standardized protocols .
- Advanced Purification: Use preparative HPLC with a C18 column (ACN/HO gradient) for isomers, as silica gel chromatography may fail to resolve stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
